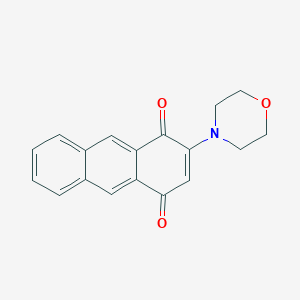

1,4-Anthracenedione, 2-(4-morpholinyl)-

Description

Contextualization within Anthraquinone (B42736) Chemistry and Structural Diversity

Anthraquinones are a large class of aromatic organic compounds derived from anthracene (B1667546). wikipedia.org The parent molecule, 9,10-anthraquinone, is a planar system with a fully conjugated pi-electron system, which is responsible for the characteristic color of many of its derivatives. wikipedia.org The structural diversity of anthraquinones arises from the various substitution patterns on the aromatic rings. These substituents can significantly influence the electronic properties, color, solubility, and biological activity of the resulting compounds.

The 1,4-anthracenedione isomer, on which the title compound is based, is one of several possible arrangements of the keto groups on the central ring. Functionalization of the anthraquinone core can occur through various chemical reactions, with nucleophilic substitution being a common method for introducing amino and other heterocyclic groups. mdpi.comnih.gov The introduction of substituents like the morpholinyl group can alter the planarity of the molecule and introduce new sites for intermolecular interactions, thereby modifying its chemical and physical properties. The development of synthetic methodologies to create a wide array of anthraquinone derivatives has been a continuous area of research, driven by their applications as dyes, pigments, and therapeutic agents. colab.ws

Significance of the Morpholine (B109124) Moiety in Heterocyclic Compound Research

The morpholine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its significance stems from several key properties. The presence of both a nitrogen and an oxygen atom in the ring imparts a degree of polarity and the potential for hydrogen bonding, which can enhance solubility and interactions with biological targets. The nitrogen atom in morpholine is typically a weak base.

Furthermore, the morpholine moiety can improve the pharmacokinetic profile of a drug candidate. Its incorporation into a molecule can lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties. The flexible, chair-like conformation of the morpholine ring can also allow for optimal binding to protein targets. Research on other heterocyclic compounds has shown that the introduction of a morpholine group can significantly influence their biological activity.

Historical Perspective on Anthraquinone Derivatives as Research Probes

Historically, anthraquinone derivatives have played a significant role as dyes and pigments. britannica.com The discovery of alizarin's structure and its subsequent synthesis from anthracene in the 19th century was a landmark in the history of chemistry and the dye industry. wikipedia.org This initial focus on color and dyeing properties paved the way for the exploration of other applications.

In the 20th century, the biological activities of anthraquinones came to the forefront, with many natural products containing this core structure exhibiting antimicrobial, antiviral, and anticancer properties. This led to the development of synthetic anthraquinone derivatives as potential therapeutic agents. The planar nature of the anthraquinone ring allows it to intercalate between the base pairs of DNA, a mechanism of action for some anticancer drugs. nih.gov

The ability to functionalize the anthraquinone core with various substituents has allowed researchers to create a vast library of compounds. These derivatives have been used as molecular probes to study biological processes, such as enzyme inhibition and protein-ligand interactions. The development of methods for the targeted functionalization of anthraquinones continues to be an active area of research, enabling the synthesis of novel compounds with tailored properties for specific scientific investigations. colab.ws

Structure

3D Structure

Properties

CAS No. |

166759-07-5 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

2-morpholin-4-ylanthracene-1,4-dione |

InChI |

InChI=1S/C18H15NO3/c20-17-11-16(19-5-7-22-8-6-19)18(21)15-10-13-4-2-1-3-12(13)9-14(15)17/h1-4,9-11H,5-8H2 |

InChI Key |

WDNZCENLYJKFEB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Anthracenedione, 2 4 Morpholinyl

Strategies for the Direct Synthesis of 1,4-Anthracenedione, 2-(4-morpholinyl)-

The direct synthesis of 1,4-Anthracenedione, 2-(4-morpholinyl)- can be achieved through several strategic approaches, primarily involving the construction of the key carbon-nitrogen bond between the anthracenedione framework and the morpholine (B109124) ring.

Nucleophilic Addition and Substitution Reactions on Anthracenedione Scaffolds

One of the most common methods for introducing amino substituents onto a quinone ring is through nucleophilic aromatic substitution. This typically involves the reaction of a halo-substituted 1,4-anthracenedione with an amine. In the context of synthesizing 2-(4-morpholinyl)-1,4-anthracenedione, a precursor such as 2-chloro-1,4-anthracenedione would be reacted with morpholine. The electron-withdrawing nature of the carbonyl groups in the quinone system activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group (e.g., a halogen).

The reaction is generally carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | General Conditions | Product |

| 2-Halo-1,4-anthracenedione | Morpholine | Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, Et₃N), Heat | 1,4-Anthracenedione, 2-(4-morpholinyl)- |

It is important to note that the reactivity of the halo-anthracenedione is crucial, with iodo and bromo derivatives generally being more reactive than chloro derivatives.

Incorporation of Morpholine Moieties via Amination Reactions

Direct amination of the 1,4-anthracenedione core is another viable synthetic route. This approach can proceed through different mechanisms, including direct nucleophilic addition to the quinone ring followed by oxidation. In some cases, the reaction may be catalyzed to enhance the reaction rate and selectivity.

For instance, the reaction of 1,4-anthracenedione with morpholine in the presence of an oxidizing agent can lead to the formation of the desired product. The quinone itself can sometimes act as the oxidant for the intermediate hydroquinone (B1673460) species formed after the initial nucleophilic addition.

| Reactant 1 | Reactant 2 | Catalyst/Oxidant | General Conditions | Product |

| 1,4-Anthracenedione | Morpholine | e.g., Air, Metal catalyst | Solvent, Heat | 1,4-Anthracenedione, 2-(4-morpholinyl)- |

Precursor-Based Synthesis Approaches (e.g., from Naphthoquinone Derivatives)

A powerful strategy for the synthesis of substituted anthracenediones involves the Diels-Alder reaction. In this approach, a suitably substituted 1,4-naphthoquinone (B94277) acts as the dienophile, which reacts with a diene, such as 1,3-butadiene, to form a tricyclic intermediate. Subsequent oxidation (aromatization) of this adduct yields the desired anthracenedione.

To synthesize 2-(4-morpholinyl)-1,4-anthracenedione, the starting material would be 2-(4-morpholinyl)-1,4-naphthoquinone. This precursor can be prepared by the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) or a 2-halo-1,4-naphthoquinone with morpholine. The subsequent Diels-Alder reaction with a simple diene like butadiene, followed by an oxidation step, would construct the final anthracenedione ring system. google.commdpi.com

Reaction Scheme:

Synthesis of the Naphthoquinone Precursor: 2-Hydroxy-1,4-naphthoquinone + Morpholine → 2-(4-morpholinyl)-1,4-naphthoquinone

Diels-Alder Reaction: 2-(4-morpholinyl)-1,4-naphthoquinone + 1,3-Butadiene → Diels-Alder Adduct

Oxidation: Diels-Alder Adduct → 1,4-Anthracenedione, 2-(4-morpholinyl)-

Functionalization and Derivatization of the Anthracenedione Core

Once the 2-(4-morpholinyl)-1,4-anthracenedione molecule is synthesized, the anthracenedione core can undergo further chemical transformations. Understanding the regioselectivity of these reactions is crucial for controlled synthesis of more complex derivatives.

Regioselectivity in Chemical Reactions and Synthetic Control

The electronic nature of the 1,4-anthracenedione system, influenced by the two carbonyl groups and the morpholino substituent, dictates the regioselectivity of subsequent reactions. The electron-donating morpholino group at the 2-position will influence the electron density of the quinone ring, directing electrophilic and nucleophilic attacks to specific positions.

For electrophilic aromatic substitution reactions on the benzenoid rings, the directing effects of the existing substituents must be considered. For nucleophilic additions to the quinone ring, the positions ortho and para to the carbonyl groups are activated. The presence of the morpholino group will further modulate this reactivity, potentially directing incoming nucleophiles to the 3-position. Computational studies can be employed to predict the most likely sites of reaction by analyzing the distribution of electron density and the energies of possible intermediates. nih.gov

Catalytic Approaches in Anthracenedione Synthesis and Modification

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. In the context of anthracenedione synthesis and modification, various catalytic methods can be employed.

For the C-N bond formation to introduce the morpholine moiety, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be a potential strategy, particularly if starting from a bromo- or iodo-substituted anthracenedione. These reactions typically utilize palladium or copper catalysts.

Furthermore, catalytic methods can be applied to the functionalization of the anthracenedione core itself. For instance, catalytic hydrogenation can selectively reduce the quinone moiety or other functional groups. The choice of catalyst and reaction conditions is critical to achieve the desired transformation without affecting other parts of the molecule.

| Reaction Type | Catalytic System | Potential Application |

| C-N Cross-Coupling | Palladium or Copper catalysts | Synthesis of 2-(4-morpholinyl)-1,4-anthracenedione from a halo-precursor |

| Hydrogenation | e.g., Pd/C, PtO₂ | Selective reduction of the quinone or other functional groups |

| Oxidation | Various | Aromatization of Diels-Alder adducts |

Synthesis of Related Morpholine-Substituted Anthraquinone (B42736) and Naphthoquinone Analogs

The synthesis of analogs of 1,4-Anthracenedione, 2-(4-morpholinyl)- often involves multi-step processes starting from more common anthraquinone precursors. These methods are designed to introduce various functional groups and molecular frameworks to the basic quinone structure, leading to compounds with tailored properties.

Synthesis of Nonsymmetrical 1,4-Disubstituted Anthraquinones

The preparation of nonsymmetrical 1,4-disubstituted anthraquinones is a key strategy for developing novel derivatives. A common approach involves the sequential displacement of leaving groups on the anthraquinone core with different nucleophiles. For instance, a series of 1,4-disubstituted aminoanthraquinones has been prepared through the ipso-displacement of fluorine atoms from 1,4-difluoro-5,8-dihydroxyanthraquinones. acs.orgnih.gov

This stepwise reaction allows for the controlled introduction of two different side chains. The synthesis can be initiated by reacting a starting material like 1,4-difluoro-5,8-dihydroxyanthraquinone (B30391) with one amine, such as N,N-dimethylethylenediamine, to yield a monosubstituted intermediate. acs.org This intermediate is then isolated and reacted with a second, different amine (e.g., a hydroxylated piperidinyl- or pyrrolidinylalkylamino side chain) to produce the final nonsymmetrical product. acs.orgnih.gov This method provides a versatile route to a wide array of compounds with distinct substituents at the 1- and 4-positions.

Table 1: Synthesis of Nonsymmetrical 1,4-Disubstituted Aminoanthraquinones

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product Type |

|---|

Creation of Fused Heterocyclic Systems from Anthracenediones

Another significant area of chemical transformation involves the construction of fused heterocyclic rings onto the 1,4-anthracenedione framework. These reactions create extended, polycyclic systems that can significantly alter the molecule's properties. rsc.orgresearchgate.net The synthesis often begins with 1,4-anthracenedione derivatives, which are subjected to nucleophilic addition or substitution reactions, followed by cyclization to form the new heterocyclic ring. rsc.org

Various nitrogen-containing heterocycles, such as pyrroles, imidazoles, pyrazines, and quinoxalines, can be fused to the anthraquinone core. rsc.orgresearchgate.net The starting materials for these syntheses are often prepared through Diels-Alder cycloadditions. researchgate.netresearchgate.net For example, terpenylquinones derived from 1,4-anthracenedione can be transformed into these complex polycyclic structures. rsc.org Photochemical oxidative cyclization, also known as the Mallory photoreaction, is another powerful technique used to create fused systems from aryl-substituted precursors. rsc.org

Table 2: Examples of Fused Heterocyclic Systems from Anthracenediones

| Anthracenedione Precursor | Reaction Type | Fused Heterocycle | Resulting System |

|---|---|---|---|

| Terpenyl-substituted 1,4-anthracenedione | Nucleophilic substitution & cyclization | Pyrrole, Imidazole | Naphthoindole, Anthraimidazole |

| Terpenyl-substituted 1,4-anthracenedione | Nucleophilic substitution & cyclization | Pyrazine, Quinoxaline | Naphthophenazine, Naphthoquinoxaline |

Preparation of Anthraquinone-Morpholine Conjugates and Derivatives

The direct conjugation of morpholine and other moieties to the anthraquinone scaffold is a crucial method for creating targeted derivatives. These syntheses often involve linking the anthraquinone core to a functional group, which is then coupled with the desired molecule, such as a peptide or another heterocyclic system. juniperpublishers.com

The synthesis of anthraquinone-morpholine derivatives can be achieved through nucleophilic substitution reactions where a suitable leaving group on the anthraquinone ring is displaced by the nitrogen atom of the morpholine ring. A process for preparing morpholinyl anthracycline derivatives has been developed to provide the target product in high yield and purity. google.com General synthetic strategies for 4-substituted anthraquinone derivatives often involve reacting a starting anthraquinone, such as bromamine (B89241) acid, with a variety of amines or other nucleophiles under specific conditions, which can include microwave assistance to facilitate the reaction. frontiersin.orgkcl.ac.uk For example, 1,4-dihydroxy-anthraquinone can be reacted with a protected ethylenediamine, followed by deprotection and subsequent coupling to another molecule. juniperpublishers.com This modular approach allows for the synthesis of a wide range of complex conjugates.

Table 3: General Approach for Anthraquinone Conjugation

| Anthraquinone Core | Linker/Side Chain | Conjugated Moiety | Reaction Conditions |

|---|---|---|---|

| 1,4-dihydroxy-anthraquinone | Boc protected ethylenediamine | Peptide analogues | Liquid phase synthesis, base catalysis |

| Bromamine acid | Various linkers | Amino acids, heterocycles | Microwave assistance, coupling agents (EDC, HOBt) |

Based on a comprehensive search of scientific literature and chemical databases, there is insufficient publicly available spectroscopic data for the specific compound 1,4-Anthracenedione, 2-(4-morpholinyl)- to generate the detailed and scientifically accurate article as requested.

The creation of the specified content, including detailed analyses and data tables for ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, and IR/Raman Spectroscopy, requires access to peer-reviewed research where this specific molecule has been synthesized and characterized. Such specific data could not be located.

To fulfill the request would necessitate the use of data from related but structurally different compounds (e.g., other anthraquinone isomers or derivatives). This would be scientifically inaccurate, as the substitution pattern and the presence of the morpholinyl group would significantly alter the spectroscopic properties. Generating an article under these circumstances would not meet the required standards of accuracy and would be misleading.

Therefore, the requested article cannot be provided at this time due to the lack of necessary scientific data for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Anthracenedione, 2 4 Morpholinyl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Analysis of Key Functional Group Frequencies

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,4-Anthracenedione, 2-(4-morpholinyl)- is expected to be dominated by the characteristic absorption bands of the anthracenedione core and the morpholinyl substituent.

The key functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretching: The 1,4-anthracenedione moiety contains two carbonyl groups. In unsubstituted 9,10-anthraquinone, the C=O stretching vibration typically appears as a strong band around 1675 cm⁻¹. The presence of the electron-donating morpholinyl group at the 2-position is expected to influence the electronic distribution within the quinone system, potentially leading to a slight shift in the C=O stretching frequency. For instance, in other amino-substituted anthraquinone (B42736) derivatives, the carbonyl stretching vibrations are observed in the range of 1630–1669 cm⁻¹ mdpi.com.

C-N Stretching: The bond between the anthracenedione ring and the nitrogen atom of the morpholine (B109124) ring will give rise to a C-N stretching vibration. This is typically observed in the region of 1350-1250 cm⁻¹.

C-O-C Stretching: The morpholine ring contains two C-O-C ether linkages. The asymmetric and symmetric stretching vibrations of these groups are expected to produce strong bands in the fingerprint region of the IR spectrum, typically around 1250-1050 cm⁻¹.

Aromatic C=C Stretching: The aromatic rings of the anthracenedione core will exhibit several C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretching: The spectrum will also show C-H stretching vibrations. The aromatic C-H stretches are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range mdpi.com.

Table 1: Expected Key Infrared Absorption Frequencies for 1,4-Anthracenedione, 2-(4-morpholinyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | 1670 - 1630 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Amine | C-N Stretch | 1350 - 1250 | Medium |

| Ether | C-O-C Asymmetric Stretch | 1250 - 1050 | Strong |

| Aliphatic CH₂ | C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

This table is generated based on established group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's chromophoric system.

Chromophore Analysis of the Anthracenedione System

The chromophore in 1,4-Anthracenedione, 2-(4-morpholinyl)- is the extended conjugated system of the anthracenedione core, which is further modified by the auxochromic morpholinyl group. The UV-Vis spectrum of anthraquinones typically displays several absorption bands corresponding to different electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the anthracenedione core, these transitions are expected to appear as intense bands in the UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These are typically weaker than π → π* transitions and appear at longer wavelengths.

The introduction of the morpholinyl group, an electron-donating substituent, at the 2-position is expected to cause a significant bathochromic (red) shift of the absorption bands compared to the unsubstituted 1,4-anthracenedione. This is due to the interaction of the nitrogen lone pair with the π-system of the anthracenedione ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

In a study of monoamino-substituted 9,10-anthraquinone derivatives, a red-shifted absorption band centered at around 509 nm was observed, which was attributed to an intramolecular charge transfer (ICT) transition from the amino group to the anthraquinone core ifmmi.com. Similarly, other amino-substituted anthraquinones exhibit broad-band absorbance in the range of 465–488 nm mdpi.com. Therefore, 1,4-Anthracenedione, 2-(4-morpholinyl)- is also expected to show a prominent absorption band in the visible region, likely giving the compound a distinct color.

Table 2: Expected Ultraviolet-Visible Absorption Maxima for 1,4-Anthracenedione, 2-(4-morpholinyl)-

| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Type of Transition |

| 250 - 350 | High | π → π |

| 450 - 550 | Moderate | n → π and Intramolecular Charge Transfer (ICT) |

This table is generated based on the analysis of the chromophoric system and data from analogous compounds.

Computational and Theoretical Investigations of 1,4 Anthracenedione, 2 4 Morpholinyl

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the fundamental properties of 1,4-Anthracenedione, 2-(4-morpholinyl)- can be scrutinized. These methods provide insights into the electronic structure, stability, and reactivity of the molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by focusing on the electron density. For derivatives of anthraquinone (B42736), DFT methods are frequently employed to investigate their electronic ground and excited states. mdpi.com Time-Dependent DFT (TD-DFT) extends these capabilities to explore the nature of electronic transitions, which is vital for understanding the photophysical properties of these molecules. mdpi.com

In the context of substituted anthraquinones, TD-DFT calculations have been instrumental in elucidating the impact of various functional groups on the electronic absorption spectra. mdpi.com For 1,4-Anthracenedione, 2-(4-morpholinyl)-, it is anticipated that the morpholinyl substituent would significantly influence the electronic properties of the anthraquinone core.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods are valuable for benchmarking results from less computationally expensive techniques like DFT. While computationally intensive, ab initio calculations can offer a more detailed and accurate picture of the electronic structure and energetics of molecules like 1,4-Anthracenedione, 2-(4-morpholinyl)-.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods are indispensable for exploring the molecular geometry and conformational landscape of complex molecules.

Optimized Molecular Structures and Bond Parameters

Geometry optimization is a standard computational procedure to find the lowest energy arrangement of atoms in a molecule. For substituted anthraquinones, DFT calculations have been shown to provide optimized structures that are in good agreement with experimental data from X-ray crystallography. nih.gov These calculations yield important bond lengths, bond angles, and dihedral angles that define the molecular structure.

Below is a hypothetical table of selected optimized bond parameters for 1,4-Anthracenedione, 2-(4-morpholinyl)-, based on typical values for similar structures.

| Bond/Angle | Parameter | Value |

| C-N (morpholine) | Bond Length | 1.38 Å |

| C=O (quinone) | Bond Length | 1.23 Å |

| C-C (anthracene) | Bond Length | 1.40 Å |

| C-N-C (morpholine) | Bond Angle | 112° |

| O=C-C (quinone) | Bond Angle | 121° |

Potential Energy Surface (PES) Scan Studies

Potential Energy Surface (PES) scans are computational experiments that map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths or dihedral angles. nih.gov This technique is particularly useful for studying conformational changes and rotational barriers. For 1,4-Anthracenedione, 2-(4-morpholinyl)-, a PES scan around the C-N bond connecting the morpholinyl group to the anthraquinone core would reveal the rotational energy barrier and the most stable conformation of the substituent. mdpi.com

Electronic Properties and Reactivity Prediction

Understanding the electronic properties of a molecule is key to predicting its reactivity. Computational chemistry provides a suite of tools for this purpose. The introduction of a morpholinyl group is expected to modulate the electronic landscape of the 1,4-anthracenedione framework.

The reactivity of anthraquinone derivatives can be predicted by analyzing various calculated electronic descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential. A smaller HOMO-LUMO gap generally indicates higher reactivity.

The following table presents hypothetical electronic property data for 1,4-Anthracenedione, 2-(4-morpholinyl)-, derived from general knowledge of similar compounds.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 D |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A computational study of a similar compound, 2-aminoanthraquinone, would typically involve Density Functional Theory (DFT) calculations to determine the energies of these orbitals. The presence of the electron-donating morpholinyl group at the 2-position of the 1,4-anthracenedione core is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted anthraquinone. This smaller energy gap would suggest a higher reactivity and a greater ease of electronic transitions, which influences the compound's color and photochemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative for a typical amino-substituted anthraquinone and not from a specific study on 1,4-Anthracenedione, 2-(4-morpholinyl)-)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.40 |

Molecular Electrostatic Potential (MESP) Calculations

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP plot displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For 1,4-Anthracenedione, 2-(4-morpholinyl)-, the MESP map would likely show a high electron density around the oxygen atoms of the carbonyl groups and the morpholinyl nitrogen and oxygen atoms, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic rings would exhibit a more neutral potential, while the hydrogen atoms would be associated with regions of positive potential.

Natural Bond Orbital (NBO) Characterization for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In 1,4-Anthracenedione, 2-(4-morpholinyl)-, NBO analysis would likely reveal significant hyperconjugative interactions. These would include the delocalization of the lone pair electrons from the nitrogen and oxygen atoms of the morpholinyl group into the antibonding orbitals of the anthraquinone ring system. These interactions contribute to the stability of the molecule and influence its electronic properties.

Table 2: Illustrative NBO Analysis of Key Interactions (Note: This data is hypothetical and represents typical interactions in a substituted anthraquinone.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=C) | 5.2 |

| LP(O_morpholine) | σ*(C-N) | 2.1 |

| π(C=C) | π*(C=O) | 15.8 |

Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing valuable information for structural elucidation and characterization.

Predicted NMR Chemical Shifts (1H and 13C)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the 1H and 13C NMR spectra.

For 1,4-Anthracenedione, 2-(4-morpholinyl)-, the predicted 1H NMR spectrum would show characteristic signals for the protons on the anthraquinone core and the morpholinyl ring. The protons on the aromatic rings would appear in the downfield region, while the protons of the morpholinyl group would be found in the upfield region. Similarly, the 13C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the morpholinyl substituent.

Table 3: Exemplary Predicted NMR Chemical Shifts (Note: This data is for illustrative purposes and not based on a specific calculation for the title compound.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.2 | 125 - 135 |

| Morpholinyl CH2-N | ~3.5 | ~50 |

| Morpholinyl CH2-O | ~3.9 | ~67 |

| Carbonyl C=O | - | ~185 |

Computed Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule, which are based on its vibrational modes. For 1,4-Anthracenedione, 2-(4-morpholinyl)-, the computed IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the quinone group and various C-H, C-N, and C-O stretching and bending vibrations.

Time-dependent DFT (TD-DFT) is commonly used to simulate electronic (UV-Vis) spectra. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The presence of the morpholinyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 1,4-anthracenedione, leading to a colored compound.

Molecular Dynamics Simulations for Solvent Effects and Binding Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of 1,4-Anthracenedione, 2-(4-morpholinyl)- in different solvent environments and its interactions with biological macromolecules. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation shells, conformational changes, and the thermodynamics of binding to a target protein or DNA. These simulations are instrumental in understanding how the molecule behaves in a biological context and can aid in the design of new therapeutic agents.

Solvation Thermodynamics and Desolvation Analysis

Computational approaches, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the solvation thermodynamics. nih.gov These methods are often paired with a Polarizable Continuum Model (PCM) to simulate the solvent environment. researchgate.netelectrochemsci.org The PCM approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's electronic structure and energy in the presence of the solvent. researchgate.net

The process of solvation involves the transfer of a solute molecule from the gas phase to a solvent. The thermodynamics of this process are described by the change in Gibbs free energy of solvation (ΔGsolv), which can be dissected into enthalpic (ΔHsolv) and entropic (ΔSsolv) contributions. The Gibbs free energy of solvation is a key parameter as it quantifies the affinity of the solute for the solvent. A more negative ΔGsolv indicates a more favorable solvation process.

Desolvation, the reverse process, is particularly important in biological contexts, such as the binding of a drug molecule to its target receptor. This process often requires the removal of solvent molecules from both the ligand and the binding site, which has an associated energy cost.

Research on substituted anthraquinones has shown that the nature and position of the substituents significantly influence their solvation thermodynamics. For instance, the introduction of polar groups, such as the morpholinyl group in 1,4-Anthracenedione, 2-(4-morpholinyl)-, is expected to increase the polarity of the molecule. This would likely lead to more favorable interactions with polar solvents and, consequently, a more negative Gibbs free energy of solvation.

A pertinent example of such computational studies is the investigation of the redox potentials of various amino-substituted anthraquinone derivatives. nih.gov The redox process in solution is intrinsically linked to the solvation thermodynamics of the different redox states of the molecule. The Gibbs free energy of the reduction reactions in solution is calculated, taking into account the solvation energies of the neutral, radical anion, and dianion forms of the anthraquinone derivatives.

The following interactive data table presents the calculated Gibbs free energies for the two-step reduction of pristine anthraquinone and several of its amino-substituted derivatives in N,N-dimethylformamide (DMF). This data, while not for 1,4-Anthracenedione, 2-(4-morpholinyl)-, serves to illustrate how substitutions on the anthraquinone core affect the thermodynamics of processes in solution. The morpholinyl group in the target compound contains a secondary amine, making the data on amino-substituted anthraquinones particularly relevant for comparative analysis.

| Compound | ΔG (First Reduction) (eV) | ΔG (Second Reduction) (eV) |

|---|---|---|

| Anthraquinone (AQ) | -2.18 | -1.42 |

| 1-amino-AQ | -2.26 | -1.58 |

| 2-amino-AQ | -2.31 | -1.57 |

| 1,2-diamino-AQ | -2.35 | -1.63 |

| 1,4-diamino-AQ | -2.42 | -1.81 |

| 1,5-diamino-AQ | -2.33 | -1.66 |

| 1,8-diamino-AQ | -2.34 | -1.67 |

| 2,6-diamino-AQ | -2.41 | -1.64 |

Data sourced from a computational study on the redox potentials of substituted anthraquinones in N,N-dimethylformamide. nih.gov The Gibbs free energies were calculated using Density Functional Theory.

The data illustrates that the presence and position of amino groups have a discernible effect on the Gibbs free energy of reduction, which is a composite of the gas-phase electron affinity and the differential solvation energies of the redox species. A more negative Gibbs free energy for the reduction steps generally indicates that the process is thermodynamically more favorable in the given solvent.

Structure Activity Relationship Sar Studies of Morpholine Substituted Anthraquinones

Impact of Anthracenedione Substitution Pattern on Biological Efficacy

The biological activity of morpholine-substituted anthraquinones can be further fine-tuned by introducing additional functional groups.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are known to be significant for the activity of many anthraquinones. They can participate in hydrogen bonding with target macromolecules and are often crucial for activities like topoisomerase II inhibition. The combination of a morpholine (B109124) ring with hydroxyl groups can create a unique pharmacophore with enhanced binding capabilities. The electron-donating properties of these groups can also modify the redox potential of the quinone system, influencing its mechanism of action. nih.gov

Alkyl Chains: The addition of alkyl chains, particularly as part of the side chains attached to the anthraquinone (B42736) core, can modulate the molecule's lipophilicity. This, in turn, affects its ability to cross cell membranes. nih.gov However, studies on related anthracenediones have shown that increasing side-chain length can sometimes lead to decreased growth inhibition, possibly due to a reduced ability to stabilize the topoisomerase II cleavage complex. researchgate.net Less sterically hindered substituents often contribute to enhanced in vitro efficacy. nih.gov

| Substituent | General Impact on Biological Efficacy |

| Morpholine Moiety | Enhances solubility, target interaction, and pharmacokinetic properties. researchgate.netnih.gov |

| Hydroxyl Groups | Can increase binding affinity through hydrogen bonding; modulates redox properties. nih.gov |

| Alkyl Chains | Modulates lipophilicity and membrane permeability; length can impact efficacy. nih.govresearchgate.net |

The arrangement of side chains on the anthraquinone scaffold, whether symmetrical or nonsymmetrical, has a profound impact on biological activity.

Symmetrical Disubstitution: Many potent anthraquinone derivatives, such as the anticancer agent mitoxantrone, feature a symmetrical substitution pattern. This symmetry can be advantageous for interacting with symmetrical biological targets like DNA. Research on symmetrical 1,5-diamidoanthraquinones has demonstrated significant cytotoxic activity. nih.gov

Nonsymmetrical Disubstitution: Conversely, developing nonsymmetrical analogues offers a strategy to refine activity and potentially overcome challenges like drug resistance. researchgate.net A series of nonsymmetrical 1,4-disubstituted anthraquinones showed potent activity against cisplatin-resistant ovarian cancer cells, highlighting the potential of this approach. nih.gov Asymmetrical compounds with two different side chains allow for more nuanced interactions with target sites, potentially leading to improved selectivity and efficacy.

| Substitution Pattern | Key Characteristics and Biological Implications |

| Symmetrical | Often interacts effectively with symmetrical targets like DNA; common in potent anticancer agents. nih.gov |

| Nonsymmetrical | Allows for refined target interaction; can overcome drug resistance and improve selectivity. researchgate.netnih.gov |

Significance of the Morpholine Ring and its Linker in Target Recognition

The morpholine ring is not merely a passive substituent; it is often considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov Its specific structural and electronic properties, along with the linker that tethers it to the anthraquinone core, are vital for molecular recognition.

The morpholine ring typically adopts a stable chair conformation. researchgate.net This well-defined, three-dimensional structure is advantageous in drug design because it can present its functional groups in a precise orientation for optimal interaction with a biological target. researchgate.net This contrasts with more flexible acyclic amines. However, the bulkiness of the morpholine group can also introduce steric hindrance, which may either prevent unwanted interactions, thereby increasing selectivity, or block access to a desired binding site. The balance between conformational pre-organization and steric bulk is a key consideration in SAR. nih.gov

The linker connecting the morpholine ring to the anthraquinone scaffold plays a crucial role in determining the compound's activity.

Linker Length: The length of the linker dictates the spatial relationship between the morpholine ring and the anthraquinone core. Molecular modeling studies on related anthracenediones suggest that extending the linker can grant the terminal functional group greater flexibility, allowing it to access and interact with target residues more effectively. researchgate.net Altering the linker length in other quinoline (B57606) derivatives has also been shown to be a viable strategy to explore and optimize cholinesterase inhibitory activities. mdpi.com

| Feature | Significance in Target Recognition |

| Morpholine Ring Conformation | Adopts a stable chair conformation, presenting substituents in a defined orientation. researchgate.net |

| Steric Hindrance | Can enhance selectivity by preventing off-target binding or hinder activity by blocking target access. nih.gov |

| Linker Length | Determines the distance and flexibility between the morpholine and anthraquinone moieties. researchgate.netmdpi.com |

| Linker Heteroatoms | Can participate in hydrogen bonding and affect the linker's stability and electronic properties. nih.gov |

Relationship between Chemical Structure and Mitochondrial Permeability Transition (MPT) Induction

The induction of the mitochondrial permeability transition (MPT) is a significant mechanism of action for certain antitumor agents. Studies on substituted 1,4-anthracenediones have revealed a direct correlation between their chemical structure and their ability to induce MPT in isolated mitochondria. nih.gov The antitumor activity of these compounds is closely linked to their capacity to trigger MPT, suggesting that the mitochondria are a key target. nih.gov

The core 1,4-anthracenedione structure is fundamental to this activity. The substitution pattern on this scaffold, however, dictates the potency of MPT induction. Research has shown that the most effective antitumor 1,4-anthraquinone (B1204791) analogs are also the most potent inducers of MPT. nih.gov This suggests that structural modifications that enhance antitumor efficacy also enhance the ability to interact with components of the permeability transition pore (PTP). nih.gov For instance, the presence of specific substituents can increase the sensitivity of the PTP to calcium ions, facilitating its transition from a closed to an open state. nih.gov

While direct studies on 2-(4-morpholinyl)-1,4-anthracenedione are limited in the provided context, the structure-activity relationship (SAR) of analogous compounds suggests that the morpholine moiety likely plays a role in modulating the electronic and steric properties of the anthraquinone ring system, thereby influencing its interaction with mitochondrial targets. The morpholine ring, a known pharmacophore, can influence properties like solubility and membrane permeability, which could facilitate the compound's access to the mitochondria. mdpi.com

The table below summarizes the relationship between the structure of anthraquinone derivatives and their MPT-inducing activity based on available research.

| Compound Class | Key Structural Features | MPT Induction Activity |

| Substituted 1,4-Anthracenediones | Antitumor-effective substitution patterns | Potent inducers of MPT nih.gov |

| Inactive Anthraquinone Derivatives | Lack of antiproliferative activity | Fail to trigger MPT nih.gov |

Structure-Based Insights into DNA Intercalation and Topoisomerase Inhibition Affinity

The planar aromatic structure of the anthraquinone core is a key feature that allows these molecules to function as DNA intercalating agents. nih.gov This intercalation, the insertion of the molecule between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. The affinity and mode of intercalation are influenced by the nature and position of substituents on the anthraquinone ring.

Furthermore, anthraquinone derivatives are known inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. mdpi.comnih.gov They can act as "poisons," stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and ultimately, apoptosis. nih.gov Both topoisomerase I and II can be targeted by anthraquinone-like structures. mdpi.comnih.gov The specific interactions with the enzyme and DNA are governed by the substitution pattern on the anthraquinone scaffold. For instance, the introduction of a methoxy (B1213986) group into the D-ring of azaindenoisoquinolines, which are structurally related to anthraquinones, improved their biological activities as topoisomerase I inhibitors. nih.gov

The morpholine group in 2-(4-morpholinyl)-1,4-anthracenedione can modulate the electronic properties of the anthraquinone system, which in turn affects its interaction with the topoisomerase-DNA complex. The ability of the morpholine nitrogen to participate in hydrogen bonding could also be a critical factor in the binding affinity to the enzyme or the DNA.

| Feature | Role in DNA Intercalation | Role in Topoisomerase Inhibition |

| Planar Anthraquinone Core | Stacks between DNA base pairs nih.gov | Interacts with the topoisomerase-DNA complex researchgate.net |

| Morpholine Substituent | Potential for hydrogen bonding in DNA grooves nih.gov | Can influence binding affinity to the enzyme e3s-conferences.org |

| Side Chain Conformation | Affects entropy of DNA binding nih.gov | Modulates interaction with the active site |

SAR in Modulating Cellular Signaling Pathways (e.g., PI3K/AKT, MAPK)

The morpholine moiety is a recognized pharmacophore in medicinal chemistry, often incorporated to enhance interactions with biological targets, including kinases in cellular signaling pathways. nih.gov The PI3K/AKT and MAPK pathways are critical for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net

Several studies have highlighted the importance of the morpholine ring in the design of inhibitors for these pathways. For instance, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), contains a morpholine ring that is crucial for its activity. nih.gov This suggests that the morpholine group can fit into the ATP-binding pocket of PI3K, forming key interactions. Similarly, morpholine-substituted compounds have been investigated as mTOR inhibitors, a key downstream effector of the PI3K/AKT pathway. mdpi.com

The anthraquinone scaffold itself can also contribute to the inhibition of these signaling pathways. For example, the natural anthraquinone derivative emodin (B1671224) has been shown to negatively affect the PI3K/AKT signaling pathway. nih.gov Therefore, the combination of the anthraquinone core with a morpholine substituent in 2-(4-morpholinyl)-1,4-anthracenedione could lead to a synergistic or enhanced inhibitory effect on these crucial cellular signaling cascades.

| Signaling Pathway | Role of Morpholine Substituent | Role of Anthraquinone Core |

| PI3K/AKT | Can interact with the ATP-binding pocket of PI3K/mTOR mdpi.comnih.gov | Can inhibit components of the pathway nih.gov |

| MAPK | Potential to interact with kinase active sites nih.gov | Can modulate pathway activity nih.gov |

Structural Features Governing Metabolic Stability and Bioavailability (referencing similar compounds)

The metabolic stability and bioavailability of a drug candidate are significantly influenced by its chemical structure. The morpholine ring is often incorporated into drug molecules to improve their pharmacokinetic properties. nih.gov It is generally considered to be metabolically stable and can enhance the aqueous solubility of a compound, which can lead to improved bioavailability. researchgate.netnih.gov

The morpholine moiety in 2-(4-morpholinyl)-1,4-anthracenedione is expected to contribute positively to its metabolic stability. The carbon-oxygen and carbon-nitrogen bonds within the morpholine ring are generally resistant to metabolic cleavage. However, metabolic transformations can still occur, such as N-dealkylation or oxidation of the carbon atoms adjacent to the nitrogen or oxygen. The specific metabolic fate would depend on the enzymatic environment.

Studies on other morpholine-containing drugs can provide insights. For example, the morpholine ring in the antibiotic linezolid (B1675486) and the anticancer drug gefitinib (B1684475) is a key structural feature that contributes to their favorable pharmacokinetic profiles. researchgate.net The inclusion of the morpholine ring in tetrahydroquinoline derivatives has been shown to improve their pharmacokinetic and pharmacodynamic characteristics. nih.gov

| Structural Feature | Influence on Metabolic Stability | Influence on Bioavailability |

| Morpholine Ring | Generally stable to metabolic degradation researchgate.net | Can enhance aqueous solubility and absorption researchgate.netnih.gov |

| Anthraquinone Core | Lipophilic nature can influence distribution | Can be subject to metabolic modifications (e.g., hydroxylation) |

| Overall Lipophilicity | Affects interaction with metabolic enzymes | A key determinant of membrane permeability and absorption |

Molecular and Cellular Biological Activity Mechanisms of Morpholine Substituted Anthraquinones

Interaction with DNA and Nucleic Acid Synthesis Pathways

The planar aromatic structure of the anthraquinone (B42736) core is a key determinant of its ability to interact with DNA, a primary target for many such compounds. This interaction can occur through several mechanisms, leading to the disruption of DNA replication and transcription, ultimately affecting cell viability.

DNA Intercalation Mechanisms

DNA intercalation is a primary mechanism by which anthraquinone derivatives exert their biological effects. This process involves the insertion of the planar anthraquinone ring system between the base pairs of the DNA double helix. This insertion is a non-covalent interaction stabilized by van der Waals forces, hydrogen bonding, and hydrophobic interactions.

The intercalation of the anthraquinone moiety causes a distortion in the DNA structure, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs. This structural alteration can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. The presence of the morpholine (B109124) substituent can further influence the binding affinity and specificity of the intercalation, potentially through interactions with the DNA backbone or by altering the electronic properties of the anthraquinone ring system.

Studies on closely related morpholino derivatives of anthracyclines have provided crystallographic evidence of the anthracycline chromophore intercalating at the CpG step of the DNA hexamer d(CGTACG). nih.gov While this provides strong evidence for the intercalation mechanism within this class of compounds, specific binding constants and the precise influence of the 2-(4-morpholinyl) substituent on 1,4-Anthracenedione would require dedicated biophysical studies.

Topoisomerase Enzyme Inhibition (Topo I and Topo II)

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. This process is crucial for relieving torsional stress during DNA replication and transcription. Anthraquinone derivatives are well-documented inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).

The mechanism of inhibition often involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase reaction where the enzyme is covalently bound to the cleaved DNA strand. By stabilizing this complex, the anthraquinone derivative prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks. These breaks can trigger cell cycle arrest and apoptosis.

While direct studies on 1,4-Anthracenedione, 2-(4-morpholinyl)- are not extensively available, research on other morpholinyl anthracyclines and anthracenyl-amino acid conjugates suggests that this class of compounds can act as potent catalytic inhibitors of both Topo I and Topo II. mdpi.com The specific activity against each isozyme can be influenced by the nature of the substituents on the anthraquinone core.

| Enzyme | General Role | Mechanism of Inhibition by Anthraquinones |

| Topoisomerase I | Creates single-strand breaks to relax DNA supercoiling. | Stabilization of the cleavable complex, leading to single-strand breaks. |

| Topoisomerase II | Creates double-strand breaks to resolve DNA tangles and supercoils. | Stabilization of the cleavable complex, leading to double-strand breaks. |

Inhibition of DNA, RNA, and Protein Synthesis

A direct consequence of DNA intercalation and topoisomerase inhibition is the suppression of macromolecular synthesis. Synthetic analogs of 1,4-anthraquinone (B1204791) have been shown to inhibit the synthesis of DNA, RNA, and proteins.

The inhibition of DNA synthesis is a direct result of the structural distortions in the DNA template caused by intercalation, which physically obstructs the progression of DNA polymerase. Similarly, the inhibition of RNA synthesis, or transcription, occurs because the altered DNA conformation prevents RNA polymerase from effectively transcribing genes.

Research on morpholinyldoxorubicin, a related compound, has demonstrated a preferential and potent inhibition of ribosomal RNA (rRNA) synthesis. This is significant as rRNA is a major component of ribosomes, the cellular machinery responsible for protein synthesis. By inhibiting rRNA synthesis, these compounds can effectively halt the production of new ribosomes, leading to a subsequent shutdown of protein synthesis. This targeted inhibition of rRNA synthesis is a key aspect of the biological activity of some morpholine-substituted anthracyclines.

Modulation of Nucleoside Transport

In addition to directly targeting DNA and associated enzymes, some synthetic analogs of 1,4-anthraquinone have been found to modulate the transport of nucleosides across the cell membrane. Nucleosides are the building blocks for DNA and RNA synthesis, and their uptake into the cell is mediated by specific nucleoside transporter proteins.

By inhibiting these transporters, the intracellular pool of available nucleosides is depleted, thereby limiting the raw materials needed for DNA and RNA synthesis. This mechanism can act synergistically with DNA intercalation and topoisomerase inhibition to more effectively halt cell proliferation. While this has been observed for some 1,4-anthraquinone analogs, specific studies detailing the effect of 1,4-Anthracenedione, 2-(4-morpholinyl)- on specific nucleoside transporters are needed to confirm this as a primary mechanism of action for this particular compound.

Mitochondrial Targeting and Bioenergetic Perturbation

Mitochondria, the powerhouses of the cell, are increasingly recognized as important targets for therapeutic agents. Disruption of mitochondrial function can lead to a cascade of events culminating in cell death.

Induction of Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition (MPT) is the sudden increase in the permeability of the inner mitochondrial membrane to small solutes. This event is triggered by various stimuli, including high levels of intramitochondrial calcium and oxidative stress. The opening of a non-specific channel, known as the permeability transition pore (PTP), is believed to be the underlying cause of MPT.

Prolonged opening of the PTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and swelling of the mitochondrial matrix. This ultimately results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade and programmed cell death.

Collapse of Mitochondrial Transmembrane Potential

Synthetic analogs of 1,4-anthraquinone, including those with morpholine substitutions, have been shown to directly target mitochondria, leading to a rapid and pronounced collapse of the mitochondrial transmembrane potential (ΔΨm). nih.gov This event is a critical indicator of mitochondrial dysfunction and a key trigger for apoptosis. Studies on human promyelocytic leukemia HL-60 cells demonstrated that these anti-tumor compounds can induce a collapse of the ΔΨm within minutes of treatment. nih.gov

This effect is not a common feature of all quinone-containing anticancer drugs; for instance, Daunorubicin does not produce a similar rapid collapse of ΔΨm. nih.gov The action of these 1,4-anthracenedione analogs is linked to the opening of the mitochondrial permeability transition pore (PTP), a multiprotein complex in the inner mitochondrial membrane. nih.gov Evidence for this link comes from experiments where the collapse of ΔΨm induced by these compounds was effectively blocked by known inhibitors of PTP opening, such as cyclosporin (B1163) A (CsA), bongkrekic acid, and decylubiquinone. nih.gov This indicates a direct interaction with mitochondria to trigger a Ca2+-dependent and CsA-sensitive collapse of the transmembrane potential, a hallmark of PTP-mediated mitochondrial depolarization. nih.govrdd.edu.iq

Alteration of Cellular Glucose Metabolism and Oxygen Consumption Rate

While specific studies on 1,4-Anthracenedione, 2-(4-morpholinyl)- are limited, the broader class of anthraquinones is known to significantly influence cellular metabolism. Various anthraquinone derivatives have been shown to improve insulin (B600854) sensitivity and enhance glucose uptake in cells. nih.gov Mechanisms for this include the activation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis. nih.gov Activation of AMPK can, in turn, promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose entry. nih.gov

Other related compounds, such as the anthraquinone emodin (B1671224), have been observed to stimulate glucose uptake through the PI3K/Akt signaling pathway. nih.gov Furthermore, some quinone compounds are known to interfere with mitochondrial respiration. For example, derivatives of 9,10-anthracenedione have been shown to inhibit respiratory processes by uncoupling ATP synthesis from electron transfer reactions in certain biological systems. nih.gov This disruption of mitochondrial function would inherently alter the cellular oxygen consumption rate, a key measure of oxidative phosphorylation.

Interaction with Permeability Transition Pore (PTP) Components

The collapse of the mitochondrial transmembrane potential induced by morpholine-substituted anthraquinones is directly linked to their interaction with the mitochondrial permeability transition pore (PTP). nih.govrdd.edu.iq These compounds appear to directly target mitochondria and trigger the opening of the PTP, leading to mitochondrial swelling, the release of intramitochondrial Ca2+, and depolarization. rdd.edu.iq

The interaction is suggested to be with core components of the PTP, inducing conformational changes that lower the threshold for its Ca2+-dependent opening. rdd.edu.iq This hypothesis is strongly supported by inhibition studies. The characteristic effects of these anthraquinones on isolated mitochondria—large amplitude swelling and Ca2+ release—are abolished by agents that block specific components of the PTP. rdd.edu.iq

Table 1: Inhibitors of PTP Opening and Their Effect on Anthraquinone-Induced Mitochondrial Events

| Inhibitor | PTP Component/Mechanism Targeted | Effect on Anthraquinone-Induced MPT |

|---|---|---|

| Cyclosporin A (CsA) | Binds to Cyclophilin D, a key regulator of the PTP. | Abolishes mitochondrial swelling and Ca2+ release. rdd.edu.iq |

| Bongkrekic Acid | Locks the adenine (B156593) nucleotide translocator (ANT) in a conformation that prevents pore opening. | Abolishes mitochondrial swelling and Ca2+ release. rdd.edu.iq |

| ADP | Binds to the adenine nucleotide translocator (ANT), stabilizing the closed state of the pore. | Abolishes mitochondrial swelling and Ca2+ release. rdd.edu.iq |

These findings indicate that the antitumor anthraquinones may directly engage with PTP components, increasing the pore's sensitivity to calcium and promoting its transition from a closed to an open state. rdd.edu.iq

Mechanisms of Cell Cycle Perturbation and Cell Death Induction

Apoptotic DNA Fragmentation and Caspase Activation

A hallmark of apoptosis induced by 1,4-anthracenedione analogs is the cleavage of nuclear DNA into internucleosomal fragments, creating a characteristic "DNA ladder" pattern on agarose (B213101) gels. nih.govnih.govresearchgate.net This process is executed by cellular endonucleases that become activated during the apoptotic cascade. researchgate.net

The induction of DNA fragmentation by these compounds is intricately linked to the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov In HL-60 cells treated with a representative 1,4-anthracenedione analog (AQ9), a clear time- and concentration-dependent activation of multiple caspases is observed. nih.gov The process involves:

Initiator Caspases: Activation of initiator caspases, including caspase-9 and caspase-2, occurs as an early event. nih.gov

Effector Caspases: The activation of initiator caspases leads to the subsequent activation of effector caspases, such as caspase-3, which is directly responsible for cleaving numerous cellular substrates, including the inhibitor of the caspase-activated DNase (ICAD), thereby activating the enzyme that fragments DNA. nih.govresearchgate.net

Mitochondrial Amplification Loop: Caspase-8 is also activated, suggesting the involvement of a mitochondrial amplification loop to further potentiate the apoptotic signal. nih.gov

Table 2: Caspase Activation Profile by 1,4-Anthracenedione Analogs in HL-60 Cells

| Caspase | Type | Role in AQ-Induced Apoptosis |

|---|---|---|

| Caspase-2 | Initiator | Activated as an early upstream event, critical for the activation of the downstream caspase cascade. nih.gov |

| Caspase-9 | Initiator | Activated following the release of cytochrome c from mitochondria. nih.gov |

| Caspase-3 | Effector | Activated downstream of caspase-9; responsible for PARP-1 cleavage and execution of apoptosis. nih.gov |

Cytochrome c Release Pathways

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the intrinsic pathway of apoptosis, and it is a key mechanism of action for morpholine-substituted anthraquinones. nih.gov Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. nih.gov

Treatment of HL-60 cells with these anthraquinone analogs leads to the detectable release of mitochondrial cytochrome c within 3-6 hours, a timeframe consistent with the activation of caspase-9. nih.gov Interestingly, research suggests that these compounds may trigger cytochrome c release through more than one pathway. While caspase-2 and caspase-8 can act upstream of mitochondria to promote cytochrome c release, experiments using inhibitors for these caspases failed to block the release induced by an anthraquinone analog (AQ8). nih.gov This suggests that these compounds might also target mitochondria directly and independently of caspase activation to cause the release of cytochrome c, a mechanism consistent with their ability to induce PTP opening. rdd.edu.iqnih.gov

Cell Cycle Arrest (e.g., G2 arrest)

In addition to inducing apoptosis, anthraquinone derivatives can perturb the normal progression of the cell cycle. Flow cytometric analysis has shown that treatment of cancer cells with certain substituted anthraquinones leads to a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest prevents cells from entering mitosis, ultimately contributing to the inhibition of proliferation and, in some cases, leading to apoptotic cell death. researchgate.net

For example, an anthraquinone derivative bearing a pyrrolidinyl group—structurally similar to the morpholinyl group—was shown to cause G2/M phase arrest in human bladder carcinoma NTUB1 cells. researchgate.net This arrest was associated with the upregulation of key cell cycle regulatory proteins, including cyclin B1 and the cyclin-dependent kinase inhibitor p21. researchgate.net The ability of 1,4-anthraquinone to decrease the mitotic index of L1210 cells further supports the notion that these compounds can arrest cells in the early stages of cell cycle progression. nih.gov

Mitotic Catastrophe Induction

Mitotic catastrophe is a form of cell death that results from aberrant mitosis, characterized by the formation of multinucleated cells and aneuploidy. Anthracenedione derivatives have been shown to induce this lethal event by perturbing mitotic processes. For instance, the related aza-anthracenedione, pixantrone, induces severe chromosomal aberrations, including chromatin bridges and micronuclei, without necessarily triggering a robust DNA damage response or activating the mitotic checkpoint. nih.gov This suggests that the compound may cause a form of latent damage that impairs the fidelity of chromosome segregation, leading to cell death after successive rounds of flawed cell division. nih.gov

Studies on other anthracyclines have demonstrated their capacity to induce polyploidy and the formation of multinucleated cells, hallmarks of mitotic catastrophe. nih.gov This process can culminate in cell death through both caspase-dependent and caspase-independent pathways. nih.gov While 1,4-Anthracenedione, 2-(4-morpholinyl)- is not an antitubulin agent, its ability to arrest cells in the G2/M phase of the cell cycle contributes to the conditions that can lead to mitotic catastrophe upon abnormal entry into or exit from mitosis. nih.gov

Table 1: Effects of Related Anthracenediones on Mitotic Fidelity

| Feature | Observation | Implication | Reference |

|---|---|---|---|

| Chromosomal Aberrations | Induction of chromatin bridges and micronuclei | Impaired mitotic fidelity and chromosome segregation | nih.gov |

| Polyploidy | Formation of cells with more than two sets of chromosomes | Failure of cytokinesis or endoreduplication | nih.gov |

| Multinucleation | Presence of multiple nuclei within a single cell | Failure of proper cell division following mitosis | nih.gov |

| G2/M Arrest | Halt in the cell cycle before mitosis | Prevention of entry into mitosis, which can lead to aberrant mitotic events if checkpoints are bypassed | nih.govnih.gov |

Modulation of Cellular Redox Homeostasis

Reactive Oxygen Species (ROS) Generation

A fundamental mechanism of action for many quinone-containing compounds, including anthraquinones, is their ability to generate reactive oxygen species (ROS). The core structure of 1,4-anthracenedione can undergo redox cycling, a process that produces superoxide (B77818) radicals (O₂•−) and other ROS like hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This generation of ROS disrupts the normal redox balance within the cell, leading to oxidative stress.

Oxidative stress induced by these compounds can damage critical cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net This ROS-mediated damage is a significant contributor to the cytotoxic effects of anthraquinones. nih.gov Studies on various anthracenedione derivatives confirm that their biological activity is often linked to their pro-oxidant effects and the subsequent induction of apoptosis. mdpi.com The generation of high levels of intracellular ROS is a key strategy through which these compounds exert their anticancer activity. researchgate.netnih.gov

Targeting of Cellular Redox Defense Systems (e.g., Keap1)

Cells possess sophisticated defense systems to counteract oxidative stress, with the Keap1-Nrf2 pathway being a central regulator. nih.govmdpi.com Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, targeting it for degradation. nih.govresearchgate.net However, in the presence of oxidative or electrophilic stress, such as that induced by 1,4-Anthracenedione, 2-(4-morpholinyl)-, reactive cysteine residues on Keap1 are modified. nih.gov

This modification causes a conformational change in Keap1, leading to the release of Nrf2. mdpi.com Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. nih.govnih.gov This leads to the upregulation of a battery of antioxidant and detoxification enzymes, representing the cell's attempt to restore redox homeostasis. nih.gov Therefore, while the compound generates ROS, it also triggers a cellular defense response by modulating the Keap1-Nrf2 system.

Specific Enzyme and Receptor Interactions

Caspase Activation Mechanisms

Contrary to inhibition, research indicates that synthetic 1,4-anthracenedione analogs are potent activators of the caspase cascade, a family of proteases crucial for the execution of apoptosis. The interaction of these compounds with cancer cells leads to the sequential activation of several caspases.

The process often begins with the activation of initiator caspases, such as caspase-2. nih.gov The activation of caspase-2 can act as an upstream event, triggering the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then facilitates the activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3. nih.gov Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some anthracyclines have also been shown to activate caspase-8, which can further amplify the apoptotic signal. nih.gov It is important to note that while caspases are activated, cell death can still proceed through caspase-independent mechanisms in certain contexts. nih.gov

Modulation of PI3K/AKT Survival Pathways

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Its activation generally promotes cell survival and is often dysregulated in cancer. nih.gov Rather than activating this pro-survival pathway, evidence suggests that anthraquinone derivatives often act to inhibit or downregulate it.

Table 2: Summary of Molecular Interactions

| Pathway/Molecule | Effect of Anthracenedione | Key Downstream Events | Reference |

|---|---|---|---|

| Mitosis | Induction of Mitotic Catastrophe | Chromosomal aberrations, multinucleation, aneuploidy | nih.govnih.gov |

| Redox Homeostasis | ROS Generation | Oxidative stress, damage to DNA, lipids, and proteins | nih.govmdpi.com |

| Keap1-Nrf2 Pathway | Nrf2 Activation (via Keap1 modulation) | Upregulation of antioxidant and detoxification genes | nih.govmdpi.com |

| Caspase Cascade | Activation of Caspases-2, -3, -8, -9 | Cleavage of cellular substrates, execution of apoptosis | nih.gov |

| PI3K/AKT Pathway | Inhibition/Downregulation | Suppression of pro-survival signals, promotion of apoptosis | nih.govplos.org |

Involvement in Quorum Sensing Inhibition (for related compounds)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression based on population density, controlling virulence and biofilm formation. nih.gov The inhibition of QS is a promising strategy to combat bacterial pathogens without exerting the selective pressure that leads to antibiotic resistance. mdpi.compreprints.org While direct studies on 1,4-Anthracenedione, 2-(4-morpholinyl)- are not prevalent, research into structurally related compounds, particularly those containing quinoline (B57606) and anthranilic acid scaffolds, provides insight into potential anti-QS activities.

The core structure of anthraquinone is related to quinolones, which are crucial signaling molecules in the Pseudomonas aeruginosa QS system (PQS). Halogenated anthranilic acids, which are precursors in PQS biosynthesis, and their derivatives have been identified as inhibitors of this pathway. mdpi.com Novel hybrid compounds combining a 4-amino-7-chloroquinoline scaffold with halogen-substituted anthranilic acids via a 1,3,4-oxadiazole (B1194373) linker have been synthesized and evaluated for anti-QS capabilities. mdpi.comresearchgate.net

These studies utilize reporter strains like Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in a QS-dependent manner, to screen for inhibitory activity. preprints.orgnih.gov In one study, several hybrid compounds were shown to inhibit violacein production significantly without affecting bacterial growth, indicating a specific anti-QS effect. preprints.orgresearchgate.net For instance, certain compounds at a concentration of 100 μM reduced QS activity by over 50% in C. violaceum. mdpi.com Subsequent testing against P. aeruginosa PAO1 demonstrated that these compounds could reduce biofilm formation and the production of virulence factors like pyocyanin (B1662382). mdpi.com One notable compound reduced biofilm formation by nearly 50%, while another decreased pyocyanin synthesis by over 70%. mdpi.comresearchgate.net This suggests that the morpholine-substituted anthraquinone scaffold, by mimicking or antagonizing native signaling molecules, could potentially disrupt bacterial communication and virulence.

Affinity for Other Cellular Receptors or Enzymes

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to improve pharmacokinetic properties and enhance binding affinity to various biological targets. mdpi.comresearchgate.net When incorporated into larger scaffolds like quinolines or anthraquinones, it can confer significant biological activity. mdpi.comnih.gov While direct enzymatic affinity data for 1,4-Anthracenedione, 2-(4-morpholinyl)- is limited, related morpholine-substituted heterocyclic compounds have been extensively studied as inhibitors of key cellular enzymes, particularly in the context of cancer therapy.

One major target is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. mdpi.com Morpholine-substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential mTOR inhibitors. nih.govresearchgate.net Computational docking and molecular dynamics simulations have shown that these compounds can establish strong binding interactions within the mTOR active site. nih.govresearchgate.net This is validated by in vitro cytotoxicity assays against various cancer cell lines. For example, one highly potent THQ derivative, compound 10e, exhibited an IC₅₀ value of 0.033 µM against the A549 lung cancer cell line. mdpi.comnih.gov The structure-activity relationship analyses from these studies reveal that the morpholine group is a crucial component for achieving high potency and selectivity. nih.govresearchgate.net